

Siguazodan Overview and Key Quantitative Data

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Compound Focus: Siguazodan

CAS No.: 115344-47-3

Cat. No.: S543181

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Siguazodan (also known as SKF 94836) is a potent, selective, and orally active **Phosphodiesterase III (PDE-III) inhibitor** [1] [2]. The table below summarizes its core biological activities:

| Biological Activity Description | IC ₅₀ / EC ₅₀ Value |
|---|---|
| Inhibition of purified PDE-III enzyme [1] [2] | 117 nM |
| Increase of cAMP accumulation in intact platelets [1] | 18.88 μM |
| Inhibition of phenylephrine-induced 5-HT release [1] | 4.2 μM |

Experimental Protocols and Application Notes

To effectively use **Siguazodan** in your research, here are the established experimental protocols and key contextual findings.

In Vitro Anti-Platelet Assay

This protocol is used to demonstrate **Siguazodan**'s effect on cAMP levels and platelet aggregation [1] [2].

- Preparation of Washed Platelets:** Isolate human platelets and suspend them in a suitable buffer.

- **Treatment with Siguzodan:** Incubate the platelet suspension with **Siguzodan**. The compound is typically prepared as a concentrated stock solution in DMSO, with a final recommended solvent concentration of $\leq 0.1\%$ to avoid cellular toxicity.
- **Measurement of cAMP:** After incubation, lyse the platelets and use a commercial cAMP ELISA or similar assay to quantify intracellular cAMP levels. **Siguzodan** increases cAMP, with an EC_{50} of $18.88 \mu\text{M}$ [1].
- **Platelet Aggregation Assay:** Induce aggregation in platelet-rich plasma (PRP) or washed platelets using agonists like U46619, ADP, or collagen. **Siguzodan** inhibits U46619-induced aggregation more potently than ADP-induced aggregation [1] [2].

In Vivo Administration

Siguzodan has demonstrated **positive inotropic and vasodilating actions** in animal models and is **orally active** with a **long duration of action** in conscious dogs [1] [2]. For in vivo studies, it can be administered orally to the animal model.

Important Research Context

A study screening compounds against a Costello syndrome-derived embryonal rhabdomyosarcoma cell line tested several PDE inhibitors, including **Siguzodan**. Interestingly, while the PDE inhibitor **zardaverine** showed remarkable, selective cytotoxicity, **Siguzodan and most other PDE inhibitors tested had no effect** on the viability of these cells [3]. This highlights that **not all PDE III inhibitors are interchangeable**, and biological effects can be highly context-dependent.

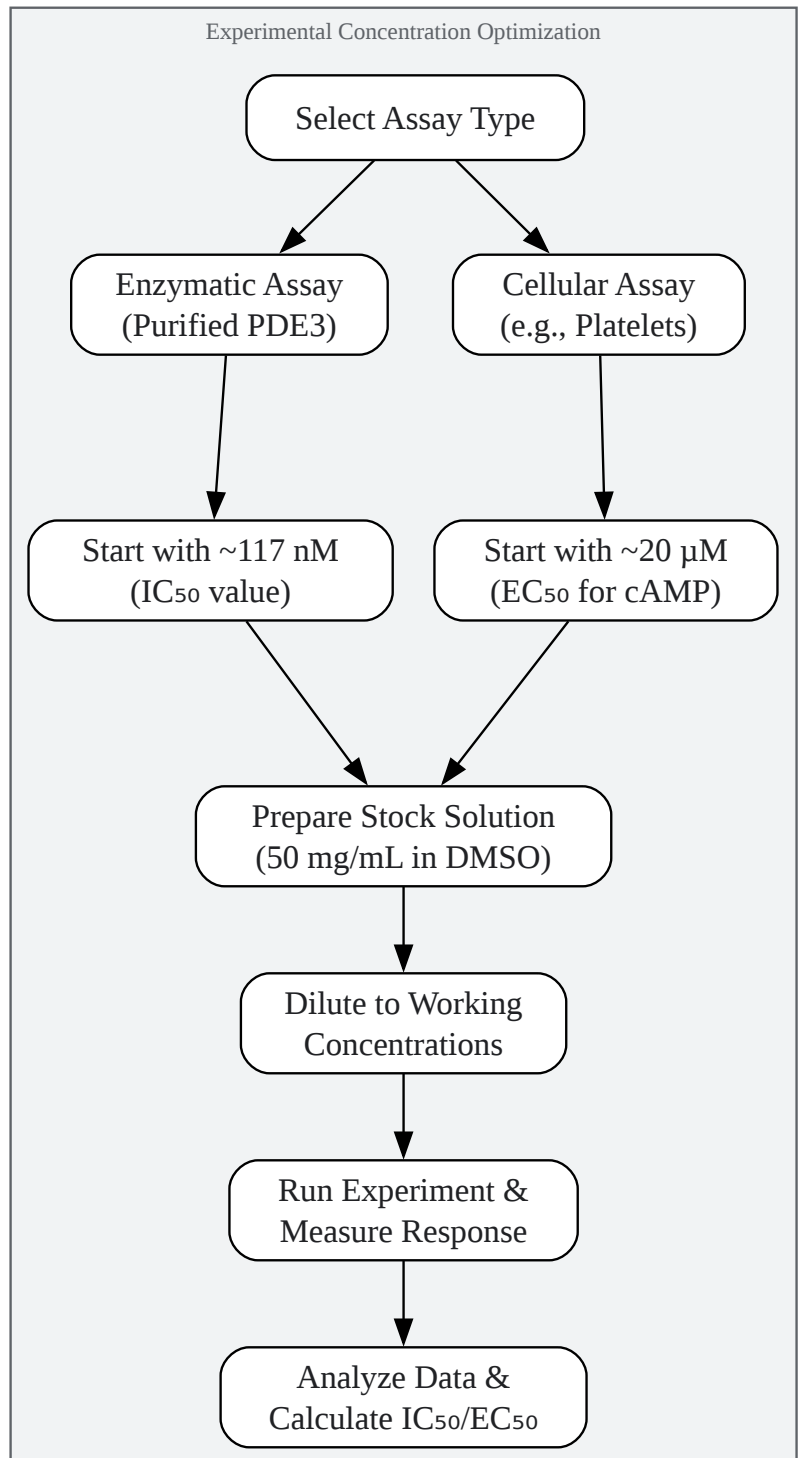
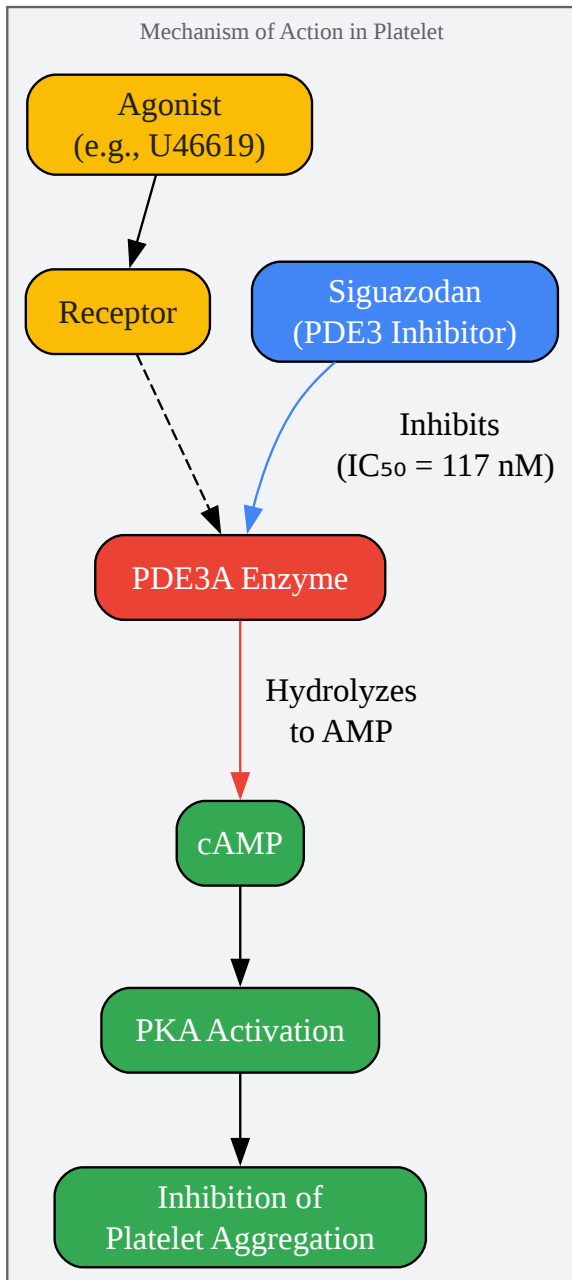
Troubleshooting Guide and FAQs

- **Q: What is the solubility and recommended storage of Siguzodan?**
 - **A: Siguzodan** is soluble in DMSO (approximately 50 mg/mL or 175.86 mM) [1]. For storage, keep the powder at -20°C for 3 years. Once dissolved in DMSO, the solution can be stored at -80°C for 6 months or at -20°C for 1 month [1] [2].
- **Q: Why might my experimental results not align with the known IC_{50} ?**

- **A:** The enzymatic IC_{50} (117 nM) and cellular EC_{50} (18.88 μ M) are measured in different systems. Cellular assays require higher compound concentrations to achieve functional effects due to factors like cell permeability and metabolism. It is critical to use the relevant value (enzymatic vs. cellular) as a starting point for your specific experiment [1].

Siguazodan Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of **Siguazodan** in a platelet and the general workflow for determining its effective concentration:



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Key Considerations for Optimization

- **Start with the Right Concentration:** Always begin optimization using the relevant reference value (low nM for enzymatic studies, low μ M for cellular functional assays) [1] [2].
- **Include Proper Controls:** Always include a vehicle control (e.g., DMSO at the same concentration used with the compound) to account for solvent effects.
- **Validate in Your System:** The cited values are a starting point. Biological variability between assay systems and cell types means you must establish a dose-response curve to determine the precise optimal concentration for your specific experimental conditions.

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References

1. | PDE | TargetMol Siguazodan [targetmol.com]
2. | Phosphodiesterase(PDE) | CAS 115344-47-3 | Buy... Siguazodan [invivochem.com]
3. Cytotoxicity of Zardaverine in Embryonal ... [frontiersin.org]

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